

# Technical Support Center: Monitoring 1-Nitrocyclohexene Reactions

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## Compound of Interest

Compound Name: 1-Nitrocyclohexene

Cat. No.: B1209902

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of **1-Nitrocyclohexene** reactions. The information is structured to directly address specific issues encountered during experimental analysis using common analytical techniques.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a reaction mixture. It provides both retention time data for quantification and mass spectra for structural confirmation.

## GC-MS FAQs

Q1: Is GC-MS suitable for monitoring **1-Nitrocyclohexene** reactions? A1: Yes, GC-MS is an effective method for analyzing the volatile components of a **1-Nitrocyclohexene** reaction, including the starting material, product, and certain byproducts.<sup>[1]</sup> The NIST database contains mass spectral data for **1-Nitrocyclohexene**, which can be used for library matching and confirmation.<sup>[2][3]</sup>

Q2: What type of GC column is best for analyzing nitroalkenes? A2: A mid-polarity column, such as one with a phenyl-hexyl stationary phase, can provide good separation for nitro-aromatics and related compounds.<sup>[4]</sup> However, for general-purpose analysis, a standard non-

polar column (e.g., DB-5ms or equivalent) is often sufficient. For active compounds like nitroalkenes, using an inert column is recommended to improve peak shape.[5][6]

Q3: Can I quantify the reaction components using GC-MS? A3: Yes, by creating a calibration curve with standards of known concentration, you can quantify the reactants and products based on their peak areas in the chromatogram.

## GC-MS Troubleshooting Guide

Problem	Possible Cause(s)	Solution(s)
Peak Tailing for 1-Nitrocyclohexene	<p>1. Active Sites: The compound may be interacting with active sites in the injector liner, column, or connections.[7][8]</p> <p>2. Column Contamination: Buildup of non-volatile material at the head of the column.</p>	<p>1. Use an Inert Flow Path: Ensure you are using a deactivated inlet liner and an inert GC column.[5][6]</p> <p>2. Clean/Replace Liner: Clean or replace the injector liner.[5][7]</p> <p>3. Column Maintenance: Trim the first few centimeters of the column or bake it out at a high temperature (within the column's limits).[5]</p>
Low or No Signal for Analyte	<p>1. Analyte Degradation: Nitro compounds can be thermally labile and may decompose in a hot injector.[5]</p> <p>2. System Leak: A leak in the injector, column fittings, or mass spectrometer can reduce sensitivity.[7]</p>	<p>1. Lower Injector Temperature: Optimize the injector temperature to the lowest possible value that still ensures efficient volatilization.</p> <p>2. Check for Leaks: Use an electronic leak detector to systematically check all fittings from the injector to the MS interface.[5][7]</p>
Shifting Retention Times	<p>1. Carrier Gas Flow Fluctuation: Inconsistent flow rate due to leaks or a faulty gas regulator.</p> <p>2. Column Bleed/Aging: The stationary phase is degrading over time.[7]</p> <p>3. Oven Temperature Inconsistency: The GC oven is not maintaining a stable or reproducible temperature profile.</p>	<p>1. Verify Flow Rate: Check for leaks and measure the carrier gas flow rate at the detector outlet or split vent.[5]</p> <p>2. Condition the Column: Condition the column according to the manufacturer's instructions. If the problem persists, the column may need replacement.[7]</p>
Complex Mass Spectra Fragmentation	<p>1. In-source Fragmentation: The molecule is fragmenting</p>	<p>1. Identify Characteristic Losses: Look for characteristic</p>

extensively in the MS ion source. 2. Multiple Components Co-eluting: The chromatographic peak is not pure. neutral losses for nitro groups, such as NO (30 Da) and NO<sub>2</sub> (46 Da), to aid interpretation. [9] 2. Optimize Chromatography: Improve the GC method (e.g., change the temperature ramp) to better separate co-eluting species.

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## Quantitative Data Summary: GC-MS

Compound	Typical Kovats Retention Index (Standard Non-polar)	Key Mass-to-Charge Ratios (m/z)
1-Nitrocyclohexene	1174[2]	127 (M+), 97, 81, 79, 67, 53[3]
Cyclohexene (Reactant)	~650-700	82 (M+), 67, 54, 41, 39
Cyclohexanone (Potential Byproduct)	~890-920	98 (M+), 70, 55, 42

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## Experimental Protocol: GC-MS Reaction Monitoring

- Sample Preparation:
  - Withdraw a small aliquot (e.g., 50  $\mu$ L) from the reaction mixture.
  - Quench the reaction if necessary (e.g., by cooling or adding a quenching agent).
  - Dilute the aliquot in a suitable solvent (e.g., ethyl acetate, dichloromethane) to a final concentration appropriate for GC-MS analysis (typically low ppm range).
  - If the sample contains non-volatile components, filter it through a 0.2  $\mu$ m syringe filter.[10]
- Instrument Setup (Example):
  - GC Column: 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness (e.g., DB-5ms).
  - Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Injector: Split/Splitless, set to 250°C (optimization may be required).
- Oven Program: 50°C hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.
- MS Transfer Line: 280°C.
- Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
- Scan Range: 35-350 amu.
- Analysis:
  - Inject 1 µL of the prepared sample.
  - Acquire the total ion chromatogram (TIC) and mass spectra.
  - Identify peaks by comparing retention times to standards and matching mass spectra with a library (e.g., NIST).
  - Integrate the peak areas of interest for quantitative analysis.

## High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for analyzing less volatile compounds or thermally sensitive molecules that are not suitable for GC. It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

### HPLC FAQs

Q1: What detector is best for **1-Nitrocyclohexene** analysis? A1: A UV detector is highly effective, as the nitroalkene chromophore absorbs UV light. Analysis at longer wavelengths can help avoid interference from other components in the sample matrix.[[11](#)]

Q2: Can I use the same HPLC method for reactants and products? A2: Generally, yes. A well-developed reversed-phase method should be able to separate the non-polar starting material (cyclohexene, if used) from the more polar **1-Nitrocyclohexene** and other potential polar byproducts.[[12](#)]

Q3: My reaction is in a non-polar solvent, but my mobile phase is polar. How do I prepare the sample? A3: The sample solvent should be compatible with the mobile phase to ensure good peak shape. If your reaction solvent is immiscible with the mobile phase (e.g., hexane reaction solvent, acetonitrile/water mobile phase), you must first evaporate the reaction solvent from your aliquot and redissolve the residue in the mobile phase or a compatible solvent like acetonitrile.

## HPLC Troubleshooting Guide

Problem	Possible Cause(s)	Solution(s)
Baseline Drift or Noise	<p>1. Mobile Phase Issues: Improperly mixed or degassed mobile phase; contamination. [13][14][15]</p> <p>2. Temperature Fluctuations: Unstable column or detector temperature.[13]</p> <p>[14]</p> <p>3. Contaminated Detector Cell: Contaminants or air bubbles in the flow cell.[14][15]</p>	<p>1. Prepare Fresh Mobile Phase: Use high-purity solvents, filter, and thoroughly degas (e.g., via sonication or sparging).[13]</p> <p>2. Use a Column Oven: Maintain a stable column temperature.[13]</p> <p>3. Flush the System: Flush the detector cell and the entire system with a strong solvent (like isopropanol).[15]</p>
Peak Fronting or Tailing	<p>1. Column Overload: Injecting too much sample.[5]</p> <p>2. Mismatched Solvents: Sample solvent is stronger than the mobile phase, causing fronting.</p> <p>3. Secondary Interactions: Silanol interactions on the column cause tailing.[9]</p>	<p>1. Reduce Injection Volume/Concentration: Dilute the sample further.</p> <p>2. Match Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent.</p> <p>3. Modify Mobile Phase: Add a modifier like triethylamine (for basic compounds) or use a column with end-capping to block silanol sites.[9]</p>

High or Fluctuating Backpressure

1. Blockage: Particulate matter has blocked a frit, tubing, or the column inlet.[\[16\]](#) 2. Buffer Precipitation: Buffer from the mobile phase has precipitated in the system. 3. Worn Pump Seals: Pump seals are worn and need replacement.

1. Filter Samples: Always filter samples before injection.[\[10\]](#) Try reversing and flushing the column (disconnect from detector first). 2. Flush System: Flush the system with water to dissolve precipitated salts. Ensure buffer is soluble in the organic portion of the mobile phase. 3. Perform Pump Maintenance: Replace pump seals and check valves as part of routine maintenance.

Ghost Peaks Appear

1. Carryover: Residue from a previous injection is eluting.[\[13\]](#) 2. Contaminated Mobile Phase: The solvent or additives are contaminated.

1. Add Wash Steps: Implement needle and injector wash steps between injections using a strong solvent.[\[13\]](#) 2. Use High-Purity Solvents: Prepare fresh mobile phase with HPLC-grade solvents.[\[13\]](#)

## Quantitative Data Summary: HPLC

Compound	Typical Stationary Phase	Typical Mobile Phase
1-Nitrocyclohexene	C18 (Reversed-Phase) <a href="#">[12]</a>	Acetonitrile/Water with an acid modifier (e.g., phosphoric or formic acid) <a href="#">[12]</a>

## Experimental Protocol: HPLC Reaction Monitoring

- Sample Preparation:
  - Withdraw a small aliquot (e.g., 50  $\mu$ L) from the reaction.
  - Quench the reaction if necessary.

- If the reaction solvent is incompatible with the mobile phase, carefully evaporate it under a stream of nitrogen.
- Redissolve the residue in a known volume of mobile phase (e.g., 1 mL).
- Filter the sample through a 0.2 µm syringe filter into an HPLC vial.[10]
- Instrument Setup (Example based on SIELC method):[12]
  - Column: Newcrom R1 or equivalent C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
  - Mobile Phase: Acetonitrile and water mixture with 0.1% phosphoric acid (isocratic or gradient, e.g., 50:50 v/v).
  - Flow Rate: 1.0 mL/min.[9]
  - Column Temperature: 30°C.
  - Detector: UV-Vis at a specified wavelength (e.g., 254 nm).
  - Injection Volume: 10 µL.
- Analysis:
  - Inject the prepared sample.
  - Monitor the chromatogram for the appearance of product peaks and disappearance of reactant peaks.
  - Use the peak areas to calculate conversion and yield relative to a standard.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation and can be used for in-situ reaction monitoring to gain kinetic and mechanistic insights.[17][18] It is non-destructive and provides quantitative information based on signal integration.[19]

## NMR FAQs

Q1: Can I run an NMR on my crude reaction mixture? A1: Yes, taking a "crude NMR" is a common practice for monitoring reaction progress.[20] It can provide a quick snapshot of the major components in the mixture. However, the spectrum may be complex and contain signals from catalysts, byproducts, and solvents.[20]

Q2: How do I prepare a sample for reaction monitoring? A2: Withdraw a small aliquot from the reaction, remove the reaction solvent under vacuum, and redissolve the residue in a deuterated solvent (e.g., CDCl<sub>3</sub>).[20] Ensure the sample is free of solid particles by filtering it through a small plug of glass wool in a pipette.[21]

Q3: Why do I need to use a deuterated solvent? A3: Deuterated solvents are used for three main reasons: 1) The spectrometer uses the deuterium signal to "lock" the magnetic field, correcting for drift; 2) It avoids a massive, overwhelming solvent signal in a <sup>1</sup>H NMR spectrum; and 3) The residual protio-solvent peak (e.g., CHCl<sub>3</sub> in CDCl<sub>3</sub> at 7.26 ppm) serves as a convenient internal chemical shift reference.[22][23]

## NMR Troubleshooting Guide

Problem	Possible Cause(s)	Solution(s)
Broad, Poorly Resolved Peaks	<p>1. Poor Shimming: The magnetic field is not homogeneous across the sample. 2. Solid Particles in Sample: Suspended solids are distorting the local magnetic field.<a href="#">[21]</a> 3. Paramagnetic Species: Presence of paramagnetic impurities (e.g., metal catalysts, dissolved oxygen).</p>	<p>1. Re-shim the Spectrometer: Perform manual or automated shimming procedures. 2. Filter the Sample: Filter the NMR solution through glass wool or a syringe filter into a clean tube.<a href="#">[21]</a> 3. Degas the Sample: Bubble an inert gas like nitrogen or argon through the solution before analysis or use freeze-pump-thaw cycles for sensitive samples.<a href="#">[21]</a></p>
Low Signal-to-Noise (S/N) Ratio	<p>1. Sample is Too Dilute: Insufficient concentration of the analyte.<a href="#">[21]</a> 2. Incorrect Number of Scans: Not enough scans were acquired to average out the noise.</p>	<p>1. Increase Concentration: Prepare a more concentrated sample if possible. <math>^1\text{H}</math> NMR typically requires 1-5 mg of sample.<a href="#">[23]</a> 2. Increase Number of Scans: Increase the number of acquisitions. Remember that S/N increases with the square root of the number of scans (i.e., quadrupling the scans doubles the S/N).</p>
Water Peak in Spectrum	<p>1. Contaminated Solvent: The deuterated solvent has absorbed atmospheric moisture. 2. "Wet" Sample: The sample itself or the glassware was not properly dried.</p>	<p>1. Use a Fresh Solvent: Use a new, sealed bottle of deuterated solvent. 2. Dry Glassware: Ensure the NMR tube and any preparation vials are oven- or flame-dried before use.<a href="#">[24]</a></p>

## Quantitative Data Summary: NMR

Compound	Nucleus	Expected Chemical Shift ( $\delta$ , ppm) in $\text{CDCl}_3$	Key Feature
1-Nitrocyclohexene	$^1\text{H}$	~7.0-7.5 (vinylic H)	Appearance of a signal in the vinylic region.
Cyclohexene	$^1\text{H}$	~5.6 (vinylic H), ~2.0 (allylic H), ~1.6 (homoallylic H)[25]	Disappearance of the vinylic proton signal at ~5.6 ppm.

Note: Exact chemical shifts can vary based on solvent and other species in the mixture.

## Experimental Protocol: NMR Reaction Monitoring

- Sample Preparation:
  - Withdraw an aliquot (e.g., 0.1-0.2 mL) from the reaction.
  - Place the aliquot in a small vial and remove the reaction solvent on a rotary evaporator or under high vacuum.[20]
  - Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ).[23]
  - Vortex the vial to ensure the residue is fully dissolved.
  - Transfer the solution to a clean, dry NMR tube, filtering if necessary.[21][22] The final sample height should be 4-5 cm.[23]
- Instrument Setup:
  - Insert the sample into the spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve good resolution.
  - Acquire a standard  $^1\text{H}$  NMR spectrum (e.g., 8-16 scans).

- Analysis:
  - Process the spectrum (Fourier transform, phase correction, baseline correction).
  - Reference the spectrum to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm).
  - Integrate the signals corresponding to the starting material and product.
  - Calculate the conversion by comparing the relative integrals of characteristic peaks.

## Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is an excellent Process Analytical Technology (PAT) tool that provides real-time data on the concentration of functional groups in a reaction.[\[26\]](#) By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, you can track the progress without sampling.

### FTIR FAQs

Q1: What spectral changes should I look for when monitoring a **1-Nitrocyclohexene** synthesis? A1: You should monitor the disappearance of reactant bands and the appearance of product bands. The most prominent change will be the appearance of strong asymmetric and symmetric stretching bands for the nitro group ( $\text{NO}_2$ ).[\[27\]](#)

Q2: Can FTIR be used for quantitative analysis? A2: Yes, FTIR can be quantitative.[\[28\]](#) According to the Beer-Lambert law, the absorbance of a specific peak is proportional to the concentration of the corresponding functional group. By tracking the absorbance of a product peak over time, you can generate a reaction profile.[\[26\]](#)

Q3: Do I need to take a background spectrum? A3: Yes, a background spectrum is crucial.[\[29\]](#) For reaction monitoring, the ideal background is a spectrum of the reaction mixture before the reaction is initiated (e.g., before adding the final reagent or before heating). This allows for spectral subtraction, which helps to isolate the peaks that are changing.[\[30\]](#)

### FTIR Troubleshooting Guide

Problem	Possible Cause(s)	Solution(s)
Noisy or Unstable Baseline	<p>1. Atmospheric Interference: Changes in atmospheric CO<sub>2</sub> and water vapor are being detected. 2. Probe Not Submerged: The ATR probe tip is not fully submerged in the reaction solution.</p>	<p>1. Purge the Spectrometer: Purge the instrument with dry nitrogen or air to create a stable atmosphere.[29] 2. Ensure Proper Probe Placement: Check that the ATR crystal is completely covered by the reaction medium.</p>
No Signal or Very Weak Signal	<p>1. Poor Sample Contact (ATR): The sample is not in good contact with the ATR crystal. 2. Beam Misaligned: The instrument's infrared beam is not properly aligned.</p>	<p>1. Check for Bubbles/Solids: Ensure there are no air bubbles or solid deposits on the probe tip. Clean the probe if necessary. 2. Instrument Maintenance: If the problem persists across all samples, the instrument may require service from a qualified engineer.[31]</p>
Broad, Overlapping Peaks	<p>1. Solvent Absorbance: The reaction solvent has strong absorbance bands that overlap with analyte signals. 2. High Concentration: The reaction mixture is too concentrated, leading to non-linear detector response.</p>	<p>1. Spectral Subtraction: Use software to subtract the spectrum of the pure solvent to better visualize analyte peaks. [30] 2. Use In-situ Dilution or Different Pathlength Probe: While difficult for in-situ monitoring, this highlights a limitation of the technique for highly concentrated species.</p>

## Quantitative Data Summary: FTIR

Functional Group	Vibrational Mode	Typical Wavenumber (cm <sup>-1</sup> )
Nitro (NO <sub>2</sub> )	Asymmetric Stretch	1500-1570
Nitro (NO <sub>2</sub> )	Symmetric Stretch	1335-1385
C=C (Alkene)	Stretch	1620-1680
=C-H (Vinylic)	Stretch	3010-3100

Note: These are general ranges; exact positions depend on the molecular structure.

## Experimental Protocol: In-situ FTIR (ATR) Reaction Monitoring

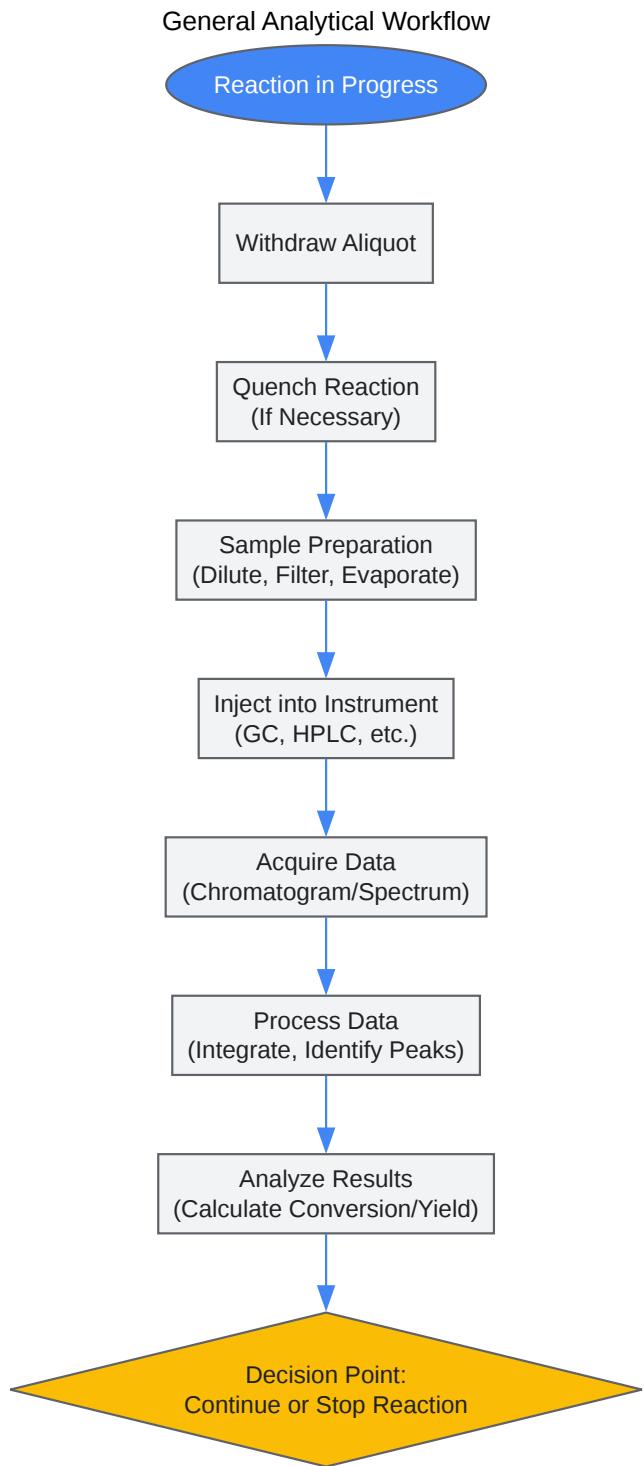
- Setup:
  - Set up the chemical reactor as you normally would.
  - Insert the cleaned and dried ATR probe into the reactor, ensuring the tip will be fully submerged in the reaction mixture.
  - Connect the probe to the FTIR spectrometer.
- Background Collection:
  - Add all reactants, solvents, and catalysts to the reactor except for the limiting reagent or component that initiates the reaction.
  - Stir the mixture to ensure it is homogeneous and at the desired starting temperature.
  - Collect a background spectrum. This will serve as the zero-point reference.[\[30\]](#)
- Reaction Monitoring:
  - Initiate the reaction (e.g., add the final reagent or begin heating).
  - Immediately start collecting spectra at regular time intervals (e.g., one spectrum every minute).

- Continue data collection until the reaction is complete.
- Analysis:
  - Use the spectrometer software to create a 3D plot of absorbance vs. wavenumber vs. time.
  - Select key peaks corresponding to a reactant and a product.
  - Create a trend plot showing the absorbance of these peaks over time. This plot represents the reaction kinetic profile.[26]

## Visualizations: Workflows and Logic Diagrams

### General Analytical Workflow for Reaction Monitoring

This diagram illustrates the typical sequence of steps for monitoring a chemical reaction using an offline analytical method like GC-MS, HPLC, or NMR.

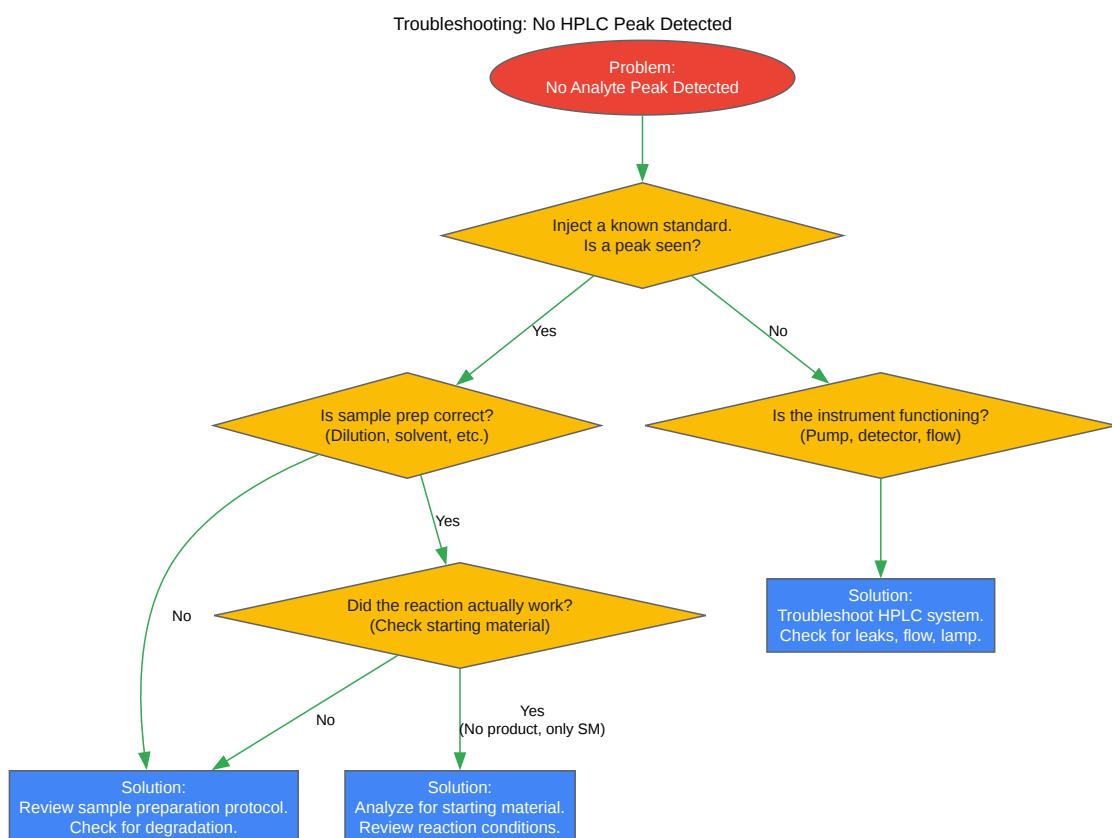


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Caption: A generalized workflow for offline reaction monitoring.

## Troubleshooting Logic: No Analyte Peak in HPLC

This decision tree helps diagnose the common issue of not detecting the expected analyte peak in an HPLC chromatogram.

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Caption: A decision tree for diagnosing a missing HPLC peak.

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